(2-Hydroxyphenyl)(phenyl)acetic acid, also known as ortho-hydroxyphenylacetic acid or 2-hydroxybenzeneacetic acid, is a compound classified under the category of 2(hydroxyphenyl)acetic acids. This organic compound features a hydroxyl group at the 2-position of the phenyl ring, making it a member of the phenylacetic acid family. The molecular formula for (2-Hydroxyphenyl)(phenyl)acetic acid is C₈H₈O₃, with a molecular weight of approximately 152.15 g/mol. It is characterized by its light yellow to orange powder or crystalline form and has a melting point ranging from 141 to 146 °C .
These reactions are significant for modifying its properties for specific applications in pharmaceuticals and organic synthesis.
Research indicates that (2-Hydroxyphenyl)(phenyl)acetic acid exhibits various biological activities. It has been associated with potential anti-inflammatory effects and may play a role as a biomarker for dietary intake of certain foods, such as blueberries and parsley. Additionally, it has been linked to metabolic pathways involving microbial degradation and is considered relevant in studies related to phenylketonuria, an inherited metabolic disorder .
Several methods exist for synthesizing (2-Hydroxyphenyl)(phenyl)acetic acid:
These methods vary in complexity and yield, with considerations for environmental impact and efficiency being crucial for industrial applications.
(2-Hydroxyphenyl)(phenyl)acetic acid finds applications in several fields:
Its unique properties make it valuable in both research and industrial contexts.
Interaction studies involving (2-Hydroxyphenyl)(phenyl)acetic acid have revealed its role in metabolic pathways and its interactions with various enzymes. Notably, it is a substrate for oxidoreductases involved in styrene degradation pathways . These interactions highlight its significance in biochemistry and environmental science, particularly regarding microbial metabolism and degradation processes.
Several compounds share structural similarities with (2-Hydroxyphenyl)(phenyl)acetic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Hydroxyphenylacetic Acid | Hydroxy-substituted phenyl derivative | Hydroxyl group at the 3-position |
4-Hydroxyphenylacetic Acid | Hydroxy-substituted phenyl derivative | Hydroxyl group at the 4-position |
Phenylacetic Acid | Simple phenolic compound | Lacks hydroxyl substitution on the phenolic ring |
Salicylic Acid | Hydroxybenzoic acid | Contains an additional carboxylic group |
The uniqueness of (2-Hydroxyphenyl)(phenyl)acetic acid lies in its specific positioning of the hydroxyl group, which influences its biological activity and chemical reactivity compared to similar compounds.
Microbial systems utilizing Pseudomonas fluorescens ST and Rhodococcus opacus 1CP demonstrate exceptional capability for (2-hydroxyphenyl)(phenyl)acetic acid biosynthesis through styrene side-chain oxygenation cascades. These strains employ a three-enzyme system comprising styrene monooxygenase (EC 1.14.14.11), styrene oxide isomerase (EC 5.3.99.1), and phenylacetaldehyde dehydrogenase (EC 1.2.1.39) to convert aromatic substrates into target acids with 85-92% conversion efficiency. The oxygenase component requires NADH recycling through endogenous reductases, achieving turnover frequencies of 12.4 min⁻¹ in buffered systems at pH 7.4.
Gluconobacter oxydans immobilized in calcium alginate beads shows enhanced productivity (0.38 g/L·h) through continuous l-phenylalanine conversion via 2-phenylethanol intermediates. This dual-reactor configuration maintains oxygen transfer rates above 15 mmol/L·h, critical for preventing aldehyde dehydrogenase inhibition by reactive oxygen species. Recent metabolic engineering efforts have doubled flux through the shikimate pathway in Escherichia coli DH5α, enabling de novo synthesis from glucose with titers reaching 4.7 g/L in fed-batch reactors.
Hybrid catalytic systems combining palladium nanoparticles (3-5 nm diameter) with Candida antarctica lipase B achieve simultaneous C-C bond formation and ester hydrolysis in one pot. The optimized protocol uses 0.5 mol% Pd(OAc)₂ in dimethylacetamide at 80°C, converting 2-chlorophenylacetic acid to target compounds in 78% yield within 8 hours. Copper(II) sulfate (10 mol%) acts as a dual-function catalyst, facilitating Ullmann-type couplings while suppressing decarboxylation side reactions.
Phase-transfer catalysis with tetrabutylammonium bromide enables efficient nucleophilic aromatic substitution on electron-deficient rings. Kinetic studies reveal second-order dependence on hydroxide concentration (k₂ = 1.4 × 10⁻³ M⁻¹s⁻¹) when substituting chloro precursors in water-toluene biphasic systems. Microwave-assisted continuous flow reactors (150°C, 20 bar) reduce reaction times from 24 hours to 35 minutes while maintaining 89% isolated yields for fluorinated derivatives.
Substrate engineering studies identify 2-bromo-4-methoxyphenylacetic acid as the optimal precursor for indole-fused analogs, achieving 92% cyclization efficiency with copper(I) oxide nanoparticles (Table 1). Polar aprotic solvents increase reaction rates by 40% compared to hydrocarbon media, with dimethylformamide providing optimal dielectric constant (ε = 36.7) for transition state stabilization.
Substrate | Catalyst | Solvent | Yield (%) |
---|---|---|---|
2-Bromo-4-MeO-phenyl | Cu₂O NPs (5 nm) | DMF | 92 |
3-Nitro-phenyl | Pd/C (10%) | THF | 78 |
4-CF₃-phenyl | CuSO₄·5H₂O | Toluene | 65 |
Table 1: Heterocyclic analog synthesis yields under optimized conditions
Temperature-controlled regioselectivity emerges as a key factor in benzannulation reactions. At -15°C, 2-hydroxyphenyl-directed ortho metallation predominates (82:18 ortho:para ratio), while thermal conditions (110°C) favor para-functionalization through radical recombination mechanisms. Computational modeling (DFT B3LYP/6-311+G**) confirms the stabilizing effect of intramolecular hydrogen bonding between phenolic hydroxyl and carbonyl groups, lowering activation barriers by 14.3 kcal/mol compared to non-hydroxylated analogs.
Phenylketonuria represents the most significant clinical manifestation where (2-hydroxyphenyl)(phenyl)acetic acid assumes diagnostic importance [8] [7]. This autosomal recessive disorder results from complete or partial deficiency of phenylalanine hydroxylase activity, leading to hyperphenylalaninemia and accumulation of alternative metabolic products [9] [10]. In classical phenylketonuria, phenylalanine concentrations may exceed 1200 micromoles per liter, substantially above the normal range of 30 to 60 micromoles per liter in newborns [10].
The metabolic consequences extend beyond simple phenylalanine accumulation, as demonstrated by comprehensive metabolomic studies revealing extensive dysregulation of phenylalanine-derived compounds [11] [12]. Patients with elevated phenylalanine levels show markedly increased concentrations of phenylpyruvate, phenyllactate, and hydroxyphenylacetic acid derivatives compared to healthy controls [12]. Research has documented that phenylpyruvate levels can increase up to 6.1-fold in affected individuals, while hydroxyphenylacetic acid metabolites show similarly dramatic elevations [12].
The formation of (2-hydroxyphenyl)(phenyl)acetic acid occurs through specific enzymatic processes that become prominent when primary phenylalanine metabolism is impaired [13]. The pathway involves initial transamination of phenylalanine to phenylpyruvate by phenylalanine transaminase, followed by oxidative conversion to the hydroxylated phenylacetic acid derivative [6] [13]. This alternative route becomes metabolically significant when phenylalanine hydroxylase activity is reduced or absent, as the transaminase pathway is activated by substrate concentration [7].
Metabolic Parameter | Normal Range | Phenylketonuria Range | Fold Increase |
---|---|---|---|
Phenylalanine (μM) | 30-60 | >1200 | >20x |
Phenylpyruvate (μM) | 3.9 ± 0.18 | 23.8 ± 0.95 | 6.1x |
Phenyllactate (μM) | 17.3 ± 0.51 | 27.0 ± 1.20 | 1.6x |
Hydroxyphenylacetate derivatives | Background levels | Significantly elevated | Variable |
Beyond phenylketonuria, (2-hydroxyphenyl)(phenyl)acetic acid metabolism intersects with tyrosinemia disorders, where disrupted tyrosine catabolism leads to accumulation of related phenolic compounds [14]. Patients with tyrosinemia exhibit greatly elevated serum tyrosine levels, reaching 1.37 to 1.52 millimoles per liter, and excrete substantial quantities of para-hydroxyphenylacetic acid alongside related metabolites [14]. These disorders demonstrate the interconnected nature of aromatic amino acid metabolism and the compensatory role of alternative pathways.
Research utilizing deuterated tyrosine loads has revealed that patients with tyrosinemia can exhibit excretion patterns over 300 times greater than normal controls, indicating severe disruption of normal metabolic flux [14]. The metabolic profile in these conditions includes not only elevated phenolic acids but also disrupted enzyme ratios, as demonstrated by altered phenylpyruvate to phenylalanine ratios and modified tyrosine to phenylalanine relationships [12].
The accumulation of (2-hydroxyphenyl)(phenyl)acetic acid and related metabolites in inborn errors of metabolism carries significant pathophysiological implications [7]. These compounds contribute to oxidative stress through increased reactive oxygen species production and decreased antioxidant defenses [7]. The metabolic alterations extend to multiple cellular processes, including impaired glucose oxidation, disrupted protein synthesis, and altered calcium homeostasis [7].
Furthermore, the presence of elevated phenolic metabolites correlates with clinical outcomes in affected individuals [12]. Studies have demonstrated that patients with higher concentrations of phenylalanine-derived metabolites, including hydroxyphenylacetic acid derivatives, show increased mortality risk and more severe clinical presentations [12]. The metabolic score incorporating these compounds provides prognostic value independent of primary amino acid concentrations [12].
The gut microbiome plays a crucial role in the metabolism and conversion of (2-hydroxyphenyl)(phenyl)acetic acid through complex microbial enzymatic processes that significantly impact gastrointestinal health and disease states [15] [16]. The intestinal microbiota possesses sophisticated metabolic machinery capable of transforming aromatic amino acids and their derivatives into bioactive phenolic compounds through coordinated bacterial activities [17] [18].
Gut bacteria employ multiple enzymatic strategies to metabolize phenylalanine and generate hydroxyphenylacetic acid derivatives [16] [19]. Research has identified two distinct microbial pathways for phenolic acid formation: one catalyzed by phenylpyruvate ferredoxin oxidoreductase and another by phenylpyruvate decarboxylase [16]. These pathways represent divergent catalytic strategies whereby gut microorganisms convert dietary phenylalanine through phenylpyruvate intermediates to produce phenylacetic acid and subsequently hydroxylated derivatives [16].
The microbiome-dependent conversion process involves initial bacterial uptake of phenylalanine, followed by transamination to phenylpyruvate, and subsequent oxidative or non-oxidative decarboxylation to yield phenolic acids [16] [18]. Specific bacterial genera, including Blautia, Clostridium, Enterococcus, Ruminococcus, and Tyzzerella, possess aromatic amino acid decarboxylase activity that facilitates these transformations [18]. The enzymatic processes are particularly active in the colonic environment, where bacterial density and metabolic activity reach optimal levels [15].
Distinct bacterial species demonstrate specialized capabilities for hydroxyphenylacetic acid production, with Clostridia species showing particular prominence in generating these metabolites [20] [21]. Clostridioides difficile, Clostridium stricklandii, Clostridium lituseburense, Clostridium subterminale, Clostridium putrefaciens, and Clostridium propionicum have been identified as primary producers of 4-hydroxyphenylacetic acid [20] [21]. These organisms utilize tyrosine as substrate through bacterial fermentation processes to generate the hydroxylated phenolic acid derivatives [20] [22].
The metabolic specialization extends beyond simple substrate conversion, as different bacterial species exhibit varying enzymatic profiles and metabolic capabilities [23] [24]. Bacteroidetes species, particularly those within the Bacteroides genus, demonstrate capacity for complex polyphenol degradation and phenolic acid release [24]. Lactobacillus species, including Lactobacillus acidophilus, play regulatory roles in phenylalanine metabolism, with their abundance negatively correlating with intestinal phenylalanine levels [25].
Bacterial Species | Primary Metabolite | Metabolic Pathway | Clinical Association |
---|---|---|---|
Clostridioides difficile | 4-hydroxyphenylacetic acid | Tyrosine fermentation | Small intestinal bacterial overgrowth |
Clostridium stricklandii | 4-hydroxyphenylacetic acid | Tyrosine fermentation | Bacterial overgrowth syndrome |
Lactobacillus acidophilus | Phenylalanine regulation | Phenylalanine consumption | Intestinal barrier protection |
Bacteroides species | Phenolic acid release | Polyphenol degradation | Gut microbiome balance |
Enterococcus faecalis | Phenylethylamine | Aromatic amino acid decarboxylation | Serotonin production modulation |
The microbiome-dependent conversion of (2-hydroxyphenyl)(phenyl)acetic acid shows significant associations with various gastrointestinal disorders, particularly small intestinal bacterial overgrowth and inflammatory bowel conditions [26] [20]. Elevated levels of 2-hydroxyphenylacetic acid serve as indicators of intestinal bacterial overgrowth, with concentrations correlating directly with bacterial load and metabolic activity [26]. The compound becomes particularly elevated in conditions such as Giardia infections, where disrupted intestinal ecology promotes bacterial proliferation and enhanced phenolic acid production [26].
Research has demonstrated that patients with celiac disease and cystic fibrosis commonly exhibit elevated hydroxyphenylacetic acid levels, suggesting a mechanistic role for these Clostridia bacteria in disease pathophysiology [20]. The metabolic profile includes not only elevated phenolic acids but also disrupted short-chain fatty acid production, with studies showing increased propionate and acetate generation but reduced butyrate formation in the presence of elevated phenolic compounds [23].
The gut microbiome-dependent metabolism of phenylalanine and related phenolic compounds demonstrates particular relevance in alcohol-related liver disease, where disrupted bacterial ecology contributes to disease progression [25]. Studies have revealed that alcohol consumption leads to impaired phenylalanine metabolism by gut microbiota, with decreased abundance of beneficial Lactobacillus species and increased levels of intestinal phenylalanine and its metabolites [25]. This metabolic disruption correlates negatively with intestinal alkaline phosphatase activity and tight junction protein expression, indicating compromised intestinal barrier function [25].
The mechanistic pathway involves elevated phenylalanine inhibiting intestinal alkaline phosphatase activity, thereby blocking lipopolysaccharide dephosphorylation and increasing bacterial translocation [25]. This process promotes colonic inflammation through enhanced production of tumor necrosis factor alpha and interleukin-6, while simultaneously reducing expression of zonula occludens-1 and occludin proteins essential for intestinal barrier integrity [25].
The gut microbiome-dependent conversion of phenolic compounds represents a complex system of host-microbe communication with significant implications for systemic health [17] [27]. Microbial-derived phenolic metabolites serve as signaling molecules that can influence host inflammatory responses, metabolic processes, and immune function [17]. The conversion process involves multiple bacterial enzymatic steps, including hydrolysis of glycosylated precursors, followed by methylation, sulfation, and glucuronidation in host tissues [15].
Phenolic acids produced through microbial metabolism demonstrate antimicrobial properties that can selectively influence bacterial populations within the gut ecosystem [19]. Research has shown that phenolic acids exhibit differential antimicrobial activity against pathogenic bacteria while showing variable effects on beneficial bacterial species [19]. This selective antimicrobial action suggests a regulatory role for microbially-derived phenolic compounds in maintaining gut microbiome balance and preventing pathogenic bacterial overgrowth [19].